molecular formula C8H12N2O3S B12667707 1-((2-Hydroxyethoxy)methyl)-2-thiothymine CAS No. 132885-30-4

1-((2-Hydroxyethoxy)methyl)-2-thiothymine

Cat. No.: B12667707
CAS No.: 132885-30-4
M. Wt: 216.26 g/mol
InChI Key: OZWBJPXIEADLOZ-UHFFFAOYSA-N
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Description

1-((2-Hydroxyethoxy)methyl)-2-thiothymine is a synthetic compound that belongs to the class of thiopyrimidines. This compound is structurally related to thymine, a nucleobase found in DNA, but it contains a sulfur atom replacing the oxygen atom at the 2-position of the pyrimidine ring. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Hydroxyethoxy)methyl)-2-thiothymine typically involves the modification of thymine derivatives. One common method includes the reaction of 1-((2-hydroxyethoxy)methyl)uracil with a sulfurizing agent such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes protection and deprotection steps to ensure the selective introduction of functional groups. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-((2-Hydroxyethoxy)methyl)-2-thiothymine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

    Reduction: The compound can be reduced to its corresponding thiol derivative using reducing agents like dithiothreitol (DTT).

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Substitution: Alkyl halides, acid chlorides

    Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH4)

Major Products:

    Oxidation: Sulfoxides, sulfones

    Substitution: Ethers, esters

    Reduction: Thiol derivatives

Scientific Research Applications

1-((2-Hydroxyethoxy)methyl)-2-thiothymine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-2-thiothymine involves its interaction with biological macromolecules. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially inhibiting enzyme activity or altering DNA replication. The compound may also act as a competitive inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis .

Comparison with Similar Compounds

  • 1-((2-Hydroxyethoxy)methyl)-5-(phenylthio)pyrimidine-2,4(1H,3H)-dione
  • 1-((2-Hydroxyethoxy)methyl)-5-(3-(benzyloxy)benzyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione

Comparison: 1-((2-Hydroxyethoxy)methyl)-2-thiothymine is unique due to the presence of the sulfur atom at the 2-position, which imparts distinct chemical reactivity and biological activity compared to its oxygen-containing analogs. The sulfur atom enhances the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry and drug development .

Properties

CAS No.

132885-30-4

Molecular Formula

C8H12N2O3S

Molecular Weight

216.26 g/mol

IUPAC Name

1-(2-hydroxyethoxymethyl)-5-methyl-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C8H12N2O3S/c1-6-4-10(5-13-3-2-11)8(14)9-7(6)12/h4,11H,2-3,5H2,1H3,(H,9,12,14)

InChI Key

OZWBJPXIEADLOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=S)NC1=O)COCCO

Origin of Product

United States

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